molecular formula C13H19N3 B15231013 N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine

N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine

Cat. No.: B15231013
M. Wt: 217.31 g/mol
InChI Key: VCWUKBPBWRKMMV-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is a heterocyclic compound that belongs to the class of bipyridines This compound is characterized by its unique structure, which includes a tetrahydropyridine ring fused to a bipyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine typically involves the following steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Reduction of the Pyridine Rings: The bipyridine core is then subjected to hydrogenation to reduce the pyridine rings to tetrahydropyridine rings. This step is usually carried out under high pressure of hydrogen gas in the presence of a suitable catalyst like palladium on carbon.

    Alkylation: The final step involves the alkylation of the nitrogen atoms in the tetrahydropyridine rings. This can be done using ethyl and methyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis of N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

    Oxidation: N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine can undergo oxidation reactions to form N-ethyl-N-methyl-bipyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced further to form fully saturated bipyridine derivatives. This can be achieved using hydrogen gas in the presence of a metal catalyst.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions. For example, alkylation or acylation reactions can be carried out using alkyl halides or acyl chlorides, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, sodium hydride, and potassium carbonate.

Major Products:

    Oxidation Products: N-ethyl-N-methyl-bipyridine derivatives.

    Reduction Products: Fully saturated bipyridine derivatives.

    Substitution Products: Alkylated or acylated bipyridine derivatives.

Scientific Research Applications

N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound is investigated for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure allows it to interact with various biological pathways, which could lead to the development of new medications.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metals is a key aspect of its mechanism of action.

Comparison with Similar Compounds

    N-Ethyl-N-methyl-2,2’-bipyridine: Similar structure but lacks the tetrahydropyridine rings.

    N-Ethyl-N-methyl-4,4’-bipyridine: Another bipyridine derivative with different substitution patterns.

    N-Ethyl-N-methyl-3,3’-bipyridine: Similar to the target compound but with different positioning of the nitrogen atoms.

Uniqueness: N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is unique due to the presence of tetrahydropyridine rings fused to the bipyridine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

N-ethyl-N-methyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine

InChI

InChI=1S/C13H19N3/c1-3-16(2)13-11(7-6-10-15-13)12-8-4-5-9-14-12/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

VCWUKBPBWRKMMV-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=C(C=CC=N1)C2=NCCCC2

Origin of Product

United States

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